molecular formula C5H3ClF2N2O B1367567 5-Chloro-2,4-difluoro-6-methoxypyrimidine CAS No. 27265-89-0

5-Chloro-2,4-difluoro-6-methoxypyrimidine

Cat. No.: B1367567
CAS No.: 27265-89-0
M. Wt: 180.54 g/mol
InChI Key: ZTHGWCOMBBTXLB-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluoro-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3ClF2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine typically involves the chlorination and fluorination of a pyrimidine precursor. One common method starts with 2,4-difluoro-6-methoxypyrimidine, which undergoes chlorination using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 5-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-difluoro-6-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed

Scientific Research Applications

5-Chloro-2,4-difluoro-6-methoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-difluoro-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or binding to specific protein targets, thereby modulating biological pathways. The presence of electronegative fluorine atoms and the methoxy group can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4,6-trifluoropyrimidine: Similar structure but with an additional fluorine atom at the 6-position.

    2,4-Dichloro-5-methylpyrimidine: Contains chlorine atoms at the 2 and 4 positions and a methyl group at the 5-position.

    2-Amino-4-chloro-6-methoxypyrimidine: Contains an amino group at the 2-position instead of fluorine atoms.

Uniqueness

5-Chloro-2,4-difluoro-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

IUPAC Name

5-chloro-2,4-difluoro-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHGWCOMBBTXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545453
Record name 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27265-89-0
Record name 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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